Cas no 2102-15-0 (Benzonitrile-D5)

Benzonitrile-D5 化学的及び物理的性質
名前と識別子
-
- Benzonitrile-2,3,4,5,6-d5
- Benzonitrile-D5
- [2H5]benzonitrile
- 491896_ALDRICH
- AG-E-54248
- Benzonitrile-d5(7CI,8CI,9CI)
- CTK8F7976
- d5-benzonitrile
- Penta-Deuterio-benzonitril
- pentadeuterio-benzonitrile
- pentadeuterobenzonitrile
- perdeuterated cyanobenzene
- Phenyl-d5 cyanide
- 2102-15-0
- SCHEMBL10051944
- AKOS030241783
- D98691
- J-013774
- (~2~H_5_)Benzonitrile
- (?H?)benzonitrile
- DTXSID60584018
- 2, 3, 4, 5, 6-pentadeuteriobenzonitrile
- 2,3,4,5,6-pentadeuteriobenzonitrile
- Benzonitrile-d5, 99 atom % D
- ((2)H?)BENZONITRILE
- JFDZBHWFFUWGJE-RALIUCGRSA-N
-
- MDL: MFCD00190382
- インチ: InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
- InChIKey: JFDZBHWFFUWGJE-RALIUCGRSA-N
- ほほえんだ: N#CC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
計算された属性
- せいみつぶんしりょう: 108.073582893g/mol
- どういたいしつりょう: 108.073582893g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.059 g/mL at 25 °C
- ゆうかいてん: −13 °C(lit.)
- ふってん: 191 °C(lit.)
- フラッシュポイント: 161 °F
- 屈折率: n20/D 1.528(lit.)
- ようかいせい: 未確定
Benzonitrile-D5 セキュリティ情報
- 危険物輸送番号:UN 2470 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 21/22-38-41
- セキュリティの説明: 26-27-36/37/39-45-23
-
危険物標識:
- リスク用語:21/22-38-41
Benzonitrile-D5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB19855-1g |
Benzonitrile-2,3,4,5,6-d5 |
2102-15-0 | 1g |
$992.00 | 2024-04-20 | ||
AstaTech | D98691-0.1/G |
BENZONITRILE-D5 |
2102-15-0 | 95% | 0.1g |
$367 | 2023-09-19 | |
TRC | B204602-100mg |
Benzonitrile-D5 |
2102-15-0 | 100mg |
$ 305.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1265969-500mg |
Benzonitrile-2,3,4,5,6-d5 |
2102-15-0 | 99%D | 500mg |
$1595 | 2024-06-07 | |
AstaTech | D98691-0.25/G |
BENZONITRILE-D5 |
2102-15-0 | 95% | 0.25g |
$535 | 2023-09-19 | |
TRC | B204602-1g |
Benzonitrile-D5 |
2102-15-0 | 1g |
$ 1252.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00225-1g |
2,3,4,5,6-pentadeuteriobenzonitrile |
2102-15-0 | 99% (CP) | 1g |
¥12728.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 491896-1G |
Benzonitrile-D5 |
2102-15-0 | 1g |
¥6814.47 | 2023-12-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227326-1 g |
Benzonitrile-d5, |
2102-15-0 | 1g |
¥8,424.00 | 2023-07-11 | ||
AstaTech | D98691-1/G |
BENZONITRILE-D5 |
2102-15-0 | 95% | 1g |
$968 | 2023-09-19 |
Benzonitrile-D5 関連文献
-
Woojung Ji,Leslie S. Hamachi,Anusree Natraj,Nathan C. Flanders,Rebecca?L. Li,Lin X. Chen,William R. Dichtel Chem. Sci. 2021 12 16014
Benzonitrile-D5に関する追加情報
Latest Research Insights on Benzonitrile-D5 (CAS: 2102-15-0) in Chemical Biology and Pharmaceutical Applications
Benzonitrile-D5 (CAS: 2102-15-0), a deuterated analog of benzonitrile, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique isotopic properties and versatile applications. This compound, where five hydrogen atoms are replaced with deuterium, serves as a critical tool in metabolic studies, drug development, and NMR spectroscopy. Recent advancements highlight its role in enhancing drug stability, improving pharmacokinetic profiling, and facilitating precise molecular tracking in complex biological systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Benzonitrile-D5 as a stable isotope-labeled internal standard in LC-MS quantification of small-molecule drugs. Researchers achieved a 30% improvement in detection sensitivity compared to non-deuterated analogs, attributed to reduced matrix interference. The study further validated its use in pharmacokinetic studies of CNS-targeting compounds, where its metabolic stability allowed for extended tracking of drug distribution across the blood-brain barrier.
In synthetic chemistry applications, Benzonitrile-D5 has emerged as a valuable building block for deuterated pharmaceutical intermediates. A breakthrough methodology published in Organic Letters (2024) described its use in palladium-catalyzed cyanation reactions, enabling the efficient synthesis of deuterated aromatic compounds with >99% isotopic purity. This development addresses growing demand for deuterated drugs in clinical research, particularly for compounds where deuteration enhances metabolic stability without compromising biological activity.
Recent analytical advancements have leveraged Benzonitrile-D5's distinctive NMR properties. A 2024 Analytical Chemistry paper presented a novel 2D-NMR technique utilizing the compound as a molecular probe for studying protein-ligand interactions. The approach capitalizes on the deuterium's quadrupolar moment to provide enhanced resolution in detecting weak binding interactions, offering new possibilities for fragment-based drug discovery.
Ongoing clinical research has identified promising applications of Benzonitrile-D5 derivatives in targeted therapies. Current Phase I trials are investigating deuterated analogs of tyrosine kinase inhibitors where the incorporation of Benzonitrile-D5-derived moieties has shown reduced oxidative metabolism while maintaining therapeutic efficacy. Early results suggest potential for improved dosing regimens and reduced side-effect profiles in oncology treatments.
From a regulatory perspective, the FDA's 2023 guidance on deuterated drugs has increased industry focus on compounds like Benzonitrile-D5. The document specifically references its use as a model compound for demonstrating the substantial equivalence of deuterated versions of existing drugs, streamlining regulatory pathways for this emerging class of therapeutics.
Future research directions appear focused on expanding the applications of Benzonitrile-D5 in PET imaging probes and as a scaffold for deuterated fluorescent tags. Preliminary studies show promise in developing next-generation diagnostic tools that combine the compound's isotopic properties with advanced imaging modalities, potentially revolutionizing real-time monitoring of drug delivery and therapeutic response.
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